Methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with diethyl oxalate to form an intermediate, which is then cyclized to yield the oxazole ring. The reaction conditions often require the use of a base such as sodium ethoxide and an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxazole ring can produce a variety of reduced heterocycles .
Scientific Research Applications
Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-6-methylaniline
- (Hydroxyethyl)methacrylate
- 4-Hydroxy-2-quinolones
Uniqueness
Methyl 2-(1-hydroxyethyl)-5-methyloxazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61183-21-9 |
---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 2-(1-hydroxyethyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-4(10)7-9-6(5(2)13-7)8(11)12-3/h4,10H,1-3H3 |
InChI Key |
KXQNUNVQTQGMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(C)O)C(=O)OC |
Origin of Product |
United States |
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